Ticarcillin cresyl sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ticarcillin Cresyl Sodium is a semisynthetic antibiotic derived from penicillin. It belongs to the class of carboxypenicillins and is known for its broad-spectrum bactericidal activity against various gram-positive and gram-negative aerobic and anaerobic bacteria. It is particularly effective against Pseudomonas aeruginosa and Proteus vulgaris .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ticarcillin Cresyl Sodium involves the reaction of 3-thiophene malonic acid with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. This intermediate is then reacted with 6-aminopenicillanic acid to yield Ticarcillin .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually provided as a white or pale-yellow powder that is highly soluble in water .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its typical applications.
Reduction: Reduction reactions are also possible but are not a primary focus in its use.
Substitution: The compound can undergo substitution reactions, particularly involving the β-lactam ring, which is crucial for its antibiotic activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like nucleophiles can attack the β-lactam ring, leading to various substitution products.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted β-lactam derivatives.
Scientific Research Applications
Ticarcillin Cresyl Sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving β-lactam antibiotics.
Biology: Employed in molecular biology to test the uptake of marker genes into bacteria.
Medicine: Used to treat bacterial infections, particularly those caused by gram-negative bacteria.
Industry: Utilized in the production of antibiotics and other pharmaceutical products.
Mechanism of Action
Ticarcillin Cresyl Sodium exerts its effects by preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition leads to cell death when the bacteria attempt to undergo cell division. The compound targets penicillin-binding proteins, which are essential for cell wall synthesis in bacteria .
Comparison with Similar Compounds
Carbenicillin: Another carboxypenicillin with similar antibacterial activity but less effective against Pseudomonas aeruginosa.
Ampicillin: A broad-spectrum penicillin that is less effective against gram-negative bacteria compared to Ticarcillin Cresyl Sodium.
Piperacillin: A ureidopenicillin with a broader spectrum of activity, including effectiveness against Pseudomonas aeruginosa.
Uniqueness: this compound is unique in its enhanced activity against Pseudomonas aeruginosa and its ability to prevent the appearance of satellite colonies in molecular biology applications. Its combination with β-lactamase inhibitors like clavulanic acid further enhances its effectiveness against β-lactamase-producing bacteria .
Properties
CAS No. |
59070-06-3 |
---|---|
Molecular Formula |
C22H21N2NaO6S2 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-3-(4-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C22H22N2O6S2.Na/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24;/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28);/q;+1/p-1/t14-,15-,16+,19-;/m1./s1 |
InChI Key |
JNUHVWONFHNMHH-UVKKPQQBSA-M |
SMILES |
CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.